Valdecoxib
Overview
Description
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation. It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining . This compound was marketed under the brand name Bextra until it was withdrawn from the market due to safety concerns related to cardiovascular risks and severe skin reactions .
Mechanism of Action
Target of Action
Valdecoxib primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain .
Mode of Action
This compound acts by selectively inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins and thromboxane . By blocking this conversion, this compound reduces the production of prostaglandins that mediate inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, particularly those involved in inflammation and pain . This leads to a decrease in inflammation and pain symptoms in conditions like osteoarthritis and rheumatoid arthritis .
Pharmacokinetics
This compound exhibits good bioavailability with maximal plasma concentrations achieved approximately 3 hours after oral administration . It demonstrates dose proportionality after single doses and achieves steady-state plasma concentrations by day 4 . The drug is metabolized in the liver and excreted primarily in the urine .
Result of Action
The molecular effect of this compound involves the inhibition of the COX-2 enzyme, leading to a decrease in the production of prostaglandins . On a cellular level, this results in reduced inflammation and pain . In addition, this compound has been shown to protect against cell apoptosis induced by endoplasmic reticulum stress via the inhibition of the PERK-ATF4-CHOP pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, patient-specific factors such as age, gender, and overall health status can also influence the drug’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Valdecoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . Unlike non-selective NSAIDs, this compound does not inhibit platelet aggregation .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It reduces the production of inflammatory mediators, leading to decreased inflammation and pain . This compound’s selective inhibition of COX-2 spares COX-1, which is important for maintaining gastric mucosal integrity and platelet function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the COX-2 enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . This compound’s selective inhibition of COX-2 is achieved through its unique chemical structure, which allows it to fit into the COX-2 enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is metabolized in the liver, and its metabolites are excreted in the urine . Long-term studies have shown that this compound can maintain its anti-inflammatory and analgesic effects over extended periods, but its use is limited by potential adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At high doses, this compound can cause toxic effects, including gastrointestinal and renal toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not result in additional therapeutic benefits but increases the risk of adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The main metabolic pathways involve hydroxylation and glucuronidation, leading to the formation of inactive metabolites that are excreted in the urine . This compound does not require CYP450 enzymes for its metabolism, which differentiates it from other COX-2 inhibitors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . It binds to plasma proteins, which facilitates its distribution throughout the body . This compound’s selective inhibition of COX-2 allows it to accumulate in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . It does not require specific targeting signals or post-translational modifications for its activity . This compound’s selective inhibition of COX-2 within the cytoplasm reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valdecoxib can be synthesized through a multi-step process. One common method involves the reaction of 5-methyl-3-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide linkage, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Valdecoxib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Valdecoxib has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a model compound for studying COX-2 inhibition and the development of new NSAIDs.
Biology: Research has focused on understanding the biological pathways and molecular targets of this compound, particularly its role in inflammation and pain management.
Medicine: this compound was used clinically to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea.
Comparison with Similar Compounds
Valdecoxib belongs to the class of selective COX-2 inhibitors, also known as coxibs. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used for similar indications. Unlike this compound, celecoxib remains on the market.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor with a similar mechanism of action, used in some countries for the treatment of arthritis and pain.
Parecoxib: A prodrug of this compound, used for postoperative pain management
Uniqueness of this compound: this compound was noted for its high selectivity for COX-2, which contributed to its potent anti-inflammatory and analgesic effects. its withdrawal from the market highlights the importance of balancing efficacy with safety in drug development .
Properties
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044226 | |
Record name | Valdecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |
Record name | SID49665731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.6X10-10 mm Hg at 25 °C /Estimated/ | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
Record name | Valdecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00580 | |
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Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
181695-72-7 | |
Record name | Valdecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |
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Record name | Valdecoxib [USAN:INN:BAN] | |
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Record name | Valdecoxib | |
Source | DrugBank | |
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Record name | Valdecoxib | |
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Record name | Valdecoxib | |
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Record name | 181695-72-7 | |
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Record name | VALDECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |
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Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
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Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
160 - 162 °C | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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